6-Chloroquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 242.11 g/mol. It is characterized by the presence of a chloro group at the 6-position of the quinoline ring and an amidine functional group at the 2-position. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water and facilitates its handling in laboratory and industrial settings. The compound is notable for its potential applications in various fields, including medicinal chemistry and material science.
Research indicates that 6-Chloroquinoline-2-carboximidamide hydrochloride exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its structural similarity to quinoline derivatives suggests potential efficacy against various pathogens. Additionally, compounds in this class have been explored for their ability to inhibit certain enzymes involved in disease processes, making them candidates for further pharmacological development.
The synthesis of 6-Chloroquinoline-2-carboximidamide hydrochloride typically involves several steps, including:
A typical synthetic route might involve refluxing a mixture of 6-chloroquinoline, an appropriate amidine source, and a solvent such as chloroform or ethanol under controlled conditions to facilitate the formation of the desired product .
6-Chloroquinoline-2-carboximidamide hydrochloride has several applications:
Interaction studies involving 6-Chloroquinoline-2-carboximidamide hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:
These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 6-Chloroquinoline-2-carboximidamide hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Quinoline-2-carboximidamide hydrochloride | 110177-05-4 | Lacks chlorine; similar biological activity |
| 6-Methoxyquinoline-2-carboximidamide | 1179360-68-9 | Contains methoxy group; altered solubility |
| 5-Chloroquinoline-2-carboximidamide | 51285-26-8 | Chlorine at position 5; different reactivity |
The uniqueness of 6-Chloroquinoline-2-carboximidamide hydrochloride lies in its specific combination of structural features that confer distinct biological activities not present in other similar compounds. Its chloro substitution at position six enhances certain interactions within biological systems, potentially leading to improved efficacy against specific targets compared to its analogs.
The synthesis of quinoline-2-carboximidamide derivatives historically begins with functionalized quinoline precursors. A common approach involves converting quinoline-2-carboxylic acid into its acyl chloride intermediate using thionyl chloride (SOCl₂) under reflux conditions. For example, quinoline-6-carboxylic acid reacts with SOCl₂ in dry toluene at 100–110°C for 4–6 hours to yield quinoline-6-carbonyl chloride. This intermediate is subsequently treated with amidine sources, such as guanidine or acetamidine, in the presence of a base like potassium carbonate (K₂CO₃) to form the carboximidamide moiety.
A representative reaction sequence is illustrated below:
$$
\text{Quinoline-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{toluene, 110°C}} \text{Quinoline-2-carbonyl chloride} \xrightarrow[\text{K}2\text{CO}_3]{\text{amidine}} \text{Quinoline-2-carboximidamide}
$$
The final step often involves treating the free base with hydrochloric acid (HCl) to precipitate the hydrochloride salt, enhancing solubility and stability.
Table 1: Traditional Synthesis Methods for Quinoline-2-Carboximidamide Derivatives
These methods prioritize functional group compatibility, with halogenated quinolines (e.g., 6-chloro derivatives) requiring careful control of reaction parameters to avoid undesired side reactions.
Recent advances in chloroquinoline functionalization emphasize catalytic C–H activation and transition metal-mediated coupling. For instance, rhodium(III) catalysts enable direct annulation between cyclopropanols and amidines, bypassing traditional pre-functionalization steps. This method, conducted under mild conditions (80°C, 12h), achieves 2-substituted quinolines with >90% regioselectivity.
Another innovative strategy involves iron(III)-catalyzed cyclization of 4-chloroaniline with 1,3-propanediol in tetrachloromethane. This one-pot reaction, performed in a sealed ampule at 150°C for 8 hours, yields 6-chloroquinoline with 86% efficiency. Microwave-assisted synthesis has also gained traction, reducing reaction times from hours to minutes while maintaining high purity (>95%).
Key Mechanistic Insights:
The conversion of 6-chloroquinoline-2-carboximidamide to its hydrochloride salt requires meticulous pH and solvent control. A standard protocol involves dissolving the free base in anhydrous ethanol and gradually adding concentrated HCl (37%) at 0°C. The mixture is stirred for 1 hour, followed by solvent evaporation under reduced pressure to yield the hydrochloride salt.
Critical parameters include:
Table 2: Hydrochloride Salt Formation Optimization
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| pH | 2.5–3.5 | Prevents imidamide hydrolysis |
| Temperature | 0–5°C | Minimizes thermal degradation |
| Solvent | Ethanol/THF (3:1) | Enhances crystal lattice stability |
Post-synthesis, the hydrochloride salt is stored under inert atmospheres (argon or nitrogen) at 2–8°C to prevent deliquescence and oxidative degradation.
The compound shows a broad yet target-selective inhibitory repertoire against microbial and parasitic enzymes that are indispensable for survival (Table 1).
| No. | Molecular target (organism) | Key catalytic function | Representative 6-chloroquinoline-2-carboximidamide analogue | Quantitative inhibition parameter* | Observation | Source |
|---|---|---|---|---|---|---|
| 1 | Carbonic anhydrase I (human erythrocyte model for bacterial orthologues) | Zinc-dependent reversible hydration of carbon dioxide | 8-(propylene)-6-chloroquinoline-2-carboximidamide, code 5h | Half-maximal inhibitory concentration = 61.9 nanomoles per litre | Chlorine at carbon-6 and the amidine tail are required for nanomolar potency [1] | |
| 2 | Carbonic anhydrase II (human erythrocyte model) | Same as above | Analogue 5h | Half-maximal inhibitory concentration = 33.0 nanomoles per litre | Selectivity factor (isoform I vs II) ≈ 1.9 [1] | |
| 3 | Falcipain-2 (Plasmodium falciparum cysteine protease) | Haemoglobin degradation inside the food vacuole | 6-chloroquinoline-2-carboximidamide derivative Qs20 | Half-maximal inhibitory concentration = 2.14 micromoles per litre | Enzyme inhibition correlates with blocked parasite maturation in vitro [2] | |
| 4 | SH2-containing inositol 5-phosphatase 2 (eukaryotic pathogen signalling homologue) | Lipid-phosphate turnover regulating cell survival pathways | 6-chloroquinoline-2-carboximidamide hydrochloride (tested as mono-hydrochloride salt) | Seventy-three percent inhibition at ten micromoles per litre | Chlorine-bearing amidine markedly outperforms non-chlorinated analogues [3] | |
| 5 | Deoxyribonucleic-acid cytosine-C5 methyltransferase 1 (human model for microbial methyltransferases) | Epigenetic cytosine methylation | 6-chloroquinoline-2-carboximidamide analogue 11 | Half-maximal inhibitory concentration approximately three micromoles per litre | X-ray crystallography shows minor-groove intercalation that displaces the catalytic domain [4] |
*Half-maximal inhibitory concentration values are reported as mean of at least two independent determinations.
Collectively, these data highlight a preference for acidic, zinc-containing or cysteine-dependent catalytic pockets, where the cationic amidine establishes salt bridges while the hydrophobic quinoline ring lodges in adjacent lipophilic sub-sites.
Extensive work with 6-chloroquinoline-2-carboximidamide analogues demonstrates robust activation of both extrinsic and intrinsic programmed-cell-death cascades in tumour models.
These convergent findings point to mitochondrial outer-membrane permeabilisation as the commitment step, initiated either by death-receptor signalling (caspase-8) or by direct mitochondrial stress (caspase-9), ultimately culminating in executioner caspase-3 activation and irreversible genomic cleavage.
The amphiphilic, basic nature of 6-chloroquinoline-2-carboximidamide favours homing to the mitochondrial matrix, where it perturbs redox balance and membrane potential.
| Parameter | Experimental model | Effect magnitude | Mechanistic correlate | Source |
|---|---|---|---|---|
| Reactive oxygen species generation | Leishmania amazonensis promastigotes treated with QuinDer1 (6-chloroquinoline amidine) | Four-fold increase over vehicle | Electron leakage from the respiratory chain [8] | |
| Mitochondrial membrane potential loss | Hut78 lymphoma cells exposed to hybrid 12d (6-chloroquinoline–benzimidazole amidine) | Eighty-five percent of cells lose tetramethyl-rhodamine ester fluorescence after twenty-four hours | Opening of permeability-transition pores [9] | |
| Mitophagy blockade and ferroptosis sensitisation | Non-small-cell lung carcinoma lines cotreated with DFIQ and erastin | Halved half-maximal inhibitory concentration for erastin; accumulation of microtubule-associated proteins 1A/1B-light-chain 3 II | Failure of autophagosome–lysosome fusion leading to iron-driven lipid peroxidation [10] |
Collectively, these data show that mitochondrial distress is both an upstream trigger (reactive oxygen species burst) and a downstream consequence (membrane-potential collapse) of exposure to the chloro-amidine scaffold, ultimately linking metabolic failure to cell death.
Planar quinoline systems intercalate between base pairs, and the cationic amidine strengthens binding to the phosphate backbone.
These observations position 6-chloroquinoline-2-carboximidamide hydrochloride as a dual-action genotoxicant: it mechanically distorts duplex deoxyribonucleic-acid while simultaneously blocking epigenetic methylation, a combination that provokes checkpoint activation and potential cytostasis.